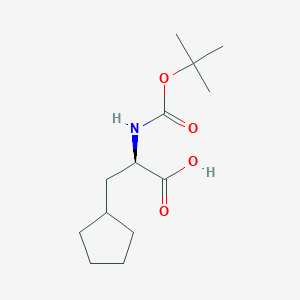

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid

CAS No.: 219819-74-6

Cat. No.: VC2038295

Molecular Formula: C13H23NO4

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 219819-74-6 |

|---|---|

| Molecular Formula | C13H23NO4 |

| Molecular Weight | 257.33 g/mol |

| IUPAC Name | (2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

| Standard InChI Key | GBTWGGHVJJRREA-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O |

Introduction

(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid is a chemical compound used primarily in research settings. It belongs to a class of compounds known as amino acids, specifically modified with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. This compound is the R-enantiomer, meaning it has a specific three-dimensional arrangement of atoms.

Safety Information

| Pictograms | Signal Word | Hazard Statements | Precautionary Statements |

|---|---|---|---|

| Warning | Warning | H302, H315, H319, H332, H335 | P202, P261, P262, P264+P265, P273, P280, P281, P301+P310, P302+P352, P304+P317, P305+P354+P338, P308+P313, P309+P311, P333+P317, P337+P317, P342+P316, P370+P372, P380+P373, P402, P403+P233+P235, P410, P502 |

Synthesis

The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopentyl side chain. This process is crucial in peptide chemistry for creating specific peptides with desired properties.

Applications

This compound is primarily used in research settings for peptide synthesis. The Boc protecting group allows for selective deprotection and further modification of the peptide chain, making it a versatile tool in biochemistry and pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume